molecular formula C19H14ClN5O2 B2364297 6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 888420-60-8

6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2364297
CAS No.: 888420-60-8
M. Wt: 379.8
InChI Key: WYVKOLTYNQYDEU-UHFFFAOYSA-N
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Description

6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents attached

Preparation Methods

The synthesis of 6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactionsThe reaction conditions often include the use of carboxylic acid chlorides and bases under reflux conditions . Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing advanced techniques such as continuous flow chemistry.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups. Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon.

Scientific Research Applications

6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects. The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its biological activity.

Comparison with Similar Compounds

Similar compounds to 6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one include other triazolopyrimidines and pyrido[2,3-d]pyrimidines. These compounds share a similar core structure but differ in their substituents and specific biological activities. For example, pyrido[2,3-d]pyrimidin-7-one derivatives are known for their antiproliferative and kinase inhibitory activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2/c1-12-3-2-4-15(9-12)25-18-17(22-23-25)19(27)24(11-21-18)10-16(26)13-5-7-14(20)8-6-13/h2-9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVKOLTYNQYDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)Cl)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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